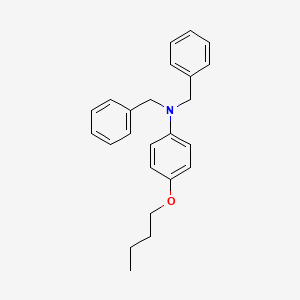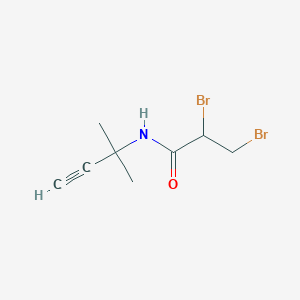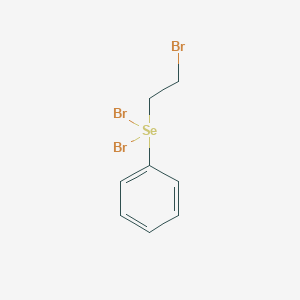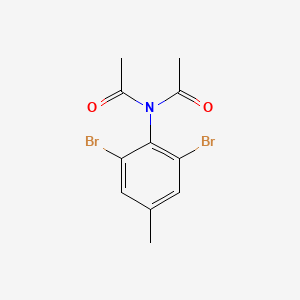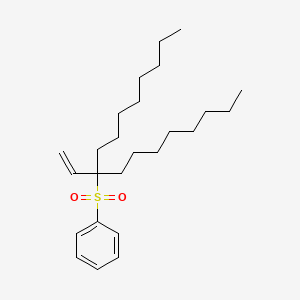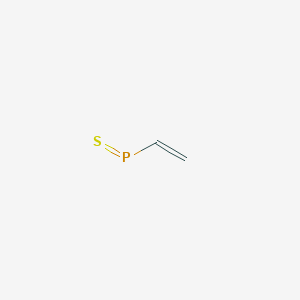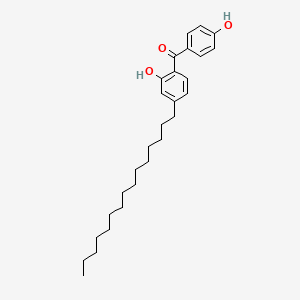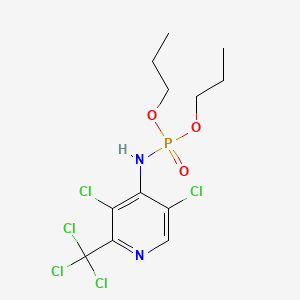
1,2,3-Trimethylcycloocta-1,3,5,7-tetraene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3-Trimethylcycloocta-1,3,5,7-tetraene is an organic compound with the molecular formula C11H14 It is a derivative of cyclooctatetraene, characterized by the presence of three methyl groups attached to the cyclooctatetraene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-trimethylcycloocta-1,3,5,7-tetraene typically involves the alkylation of cyclooctatetraene. One common method is the reaction of cyclooctatetraene with methylating agents such as methyl iodide in the presence of a strong base like sodium hydride. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually conducted at elevated temperatures to ensure complete methylation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
1,2,3-Trimethylcycloocta-1,3,5,7-tetraene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the double bonds.
Substitution: Electrophilic substitution reactions can occur, where the methyl groups can be replaced by other functional groups using reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium (Pd) catalyst
Substitution: Halogens (e.g., chlorine, bromine), sulfonyl chlorides
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Hydrogenated cyclooctane derivatives
Substitution: Halogenated or sulfonated derivatives
Aplicaciones Científicas De Investigación
1,2,3-Trimethylcycloocta-1,3,5,7-tetraene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of 1,2,3-trimethylcycloocta-1,3,5,7-tetraene involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of these targets. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application.
Comparación Con Compuestos Similares
Similar Compounds
Cyclooctatetraene: The parent compound, lacking the methyl groups, with similar reactivity but different physical properties.
1,2,4-Trimethylcycloocta-1,3,5,7-tetraene: Another methylated derivative with different substitution patterns, leading to variations in reactivity and applications.
Tetramethylcycloocta-1,3,5,7-tetraene: A fully methylated derivative with distinct chemical and physical properties.
Uniqueness
1,2,3-Trimethylcycloocta-1,3,5,7-tetraene is unique due to its specific substitution pattern, which imparts distinct reactivity and physical properties compared to other methylated derivatives. Its unique structure makes it valuable in various research applications, particularly in the synthesis of complex organic molecules and the study of molecular interactions.
Propiedades
Número CAS |
63318-58-1 |
|---|---|
Fórmula molecular |
C11H14 |
Peso molecular |
146.23 g/mol |
Nombre IUPAC |
1,2,3-trimethylcycloocta-1,3,5,7-tetraene |
InChI |
InChI=1S/C11H14/c1-9-7-5-4-6-8-10(2)11(9)3/h4-8H,1-3H3 |
Clave InChI |
LNWQJJSZJOLRKU-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=CC=C1)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


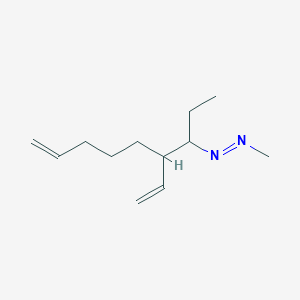

![Urea, N-(1-methylethyl)-N'-[6-(methylthio)hexyl]-](/img/structure/B14514949.png)
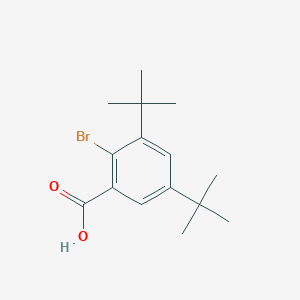
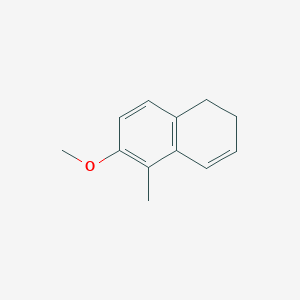
![Benzonitrile, 4-[3-(4-bromophenyl)-1-oxo-2-propenyl]-](/img/structure/B14514963.png)
